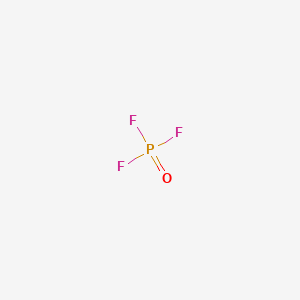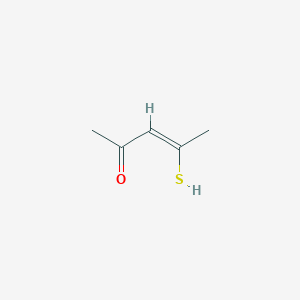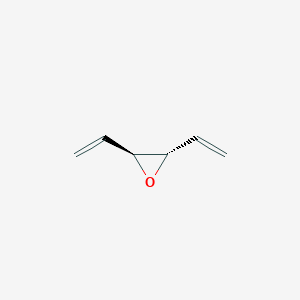
trans-2,3-Divinyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,3-Divinyloxirane is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a type of epoxide, which is a class of organic compounds that contain a three-membered ring consisting of two carbon atoms and one oxygen atom. In
Mécanisme D'action
The mechanism of action of trans-2,3-Divinyloxirane involves the formation of a covalent bond between the epoxide ring and a nucleophile, such as an amino acid residue in a protein. This reaction can result in the inhibition or activation of enzyme activity, depending on the location and nature of the nucleophile. The reactivity of trans-2,3-Divinyloxirane towards nucleophiles makes it a useful tool for studying enzyme kinetics and protein structure-function relationships.
Biochemical and Physiological Effects:
Trans-2,3-Divinyloxirane has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been investigated for its potential use as an anticancer agent due to its ability to selectively target cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using trans-2,3-Divinyloxirane in lab experiments is its high reactivity towards nucleophiles, which allows for the selective modification of proteins and other biomolecules. However, its low solubility in water and high reactivity towards air and moisture can make handling and storage challenging. Additionally, the potential toxicity of trans-2,3-Divinyloxirane towards cells and organisms must be taken into consideration when designing experiments.
Orientations Futures
There are many potential future directions for research involving trans-2,3-Divinyloxirane. These include the development of new synthetic methods for producing the compound, the investigation of its potential use as a cross-linking agent for biomaterials, and the exploration of its effects on cellular signaling pathways and gene expression. Additionally, the use of trans-2,3-Divinyloxirane in the development of new anticancer agents and other therapeutics is an area of active research.
Méthodes De Synthèse
The synthesis of trans-2,3-Divinyloxirane involves the reaction of divinyl ether with peracetic acid in the presence of a catalyst such as iodine or sulfuric acid. This process results in the formation of a mixture of cis- and trans-isomers, which can be separated using chromatography techniques. The trans-isomer is the desired product due to its higher stability and reactivity compared to the cis-isomer.
Applications De Recherche Scientifique
Trans-2,3-Divinyloxirane has been used in various scientific research applications, including the synthesis of biologically active compounds, as a reagent for organic synthesis, and as a tool for studying enzyme kinetics. It has also been investigated for its potential use as a cross-linking agent for polymers and as a building block for the development of new materials.
Propriétés
Numéro CAS |
13051-61-1 |
|---|---|
Nom du produit |
trans-2,3-Divinyloxirane |
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(2S,3S)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m0/s1 |
Clé InChI |
WVLXAFYCRVAZSM-WDSKDSINSA-N |
SMILES isomérique |
C=C[C@H]1[C@@H](O1)C=C |
SMILES |
C=CC1C(O1)C=C |
SMILES canonique |
C=CC1C(O1)C=C |
Autres numéros CAS |
13051-61-1 |
Synonymes |
trans-2,3-divinyloxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




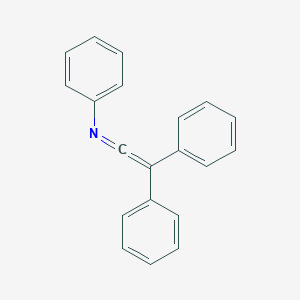
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
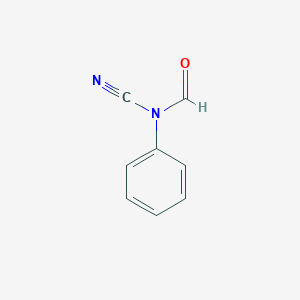
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)

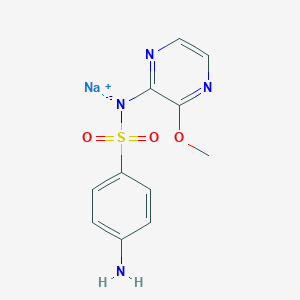
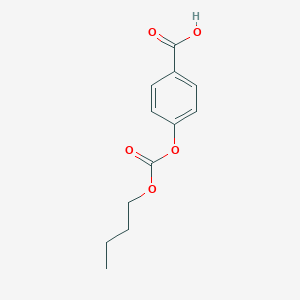
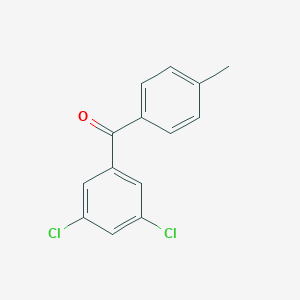
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)

